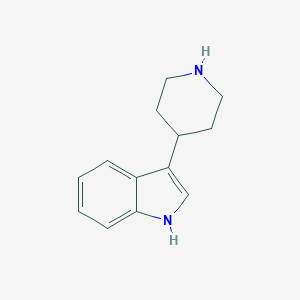

3-(Piperidin-4-yl)-1h-indole

Beschreibung

3-(Piperidin-4-yl)-1H-indole is a bicyclic heterocyclic compound consisting of an indole scaffold fused with a piperidine ring at the 3-position. This structure serves as a critical pharmacophore in medicinal chemistry due to its versatility in interacting with biological targets such as serotonin receptors, kinases, and histone deacetylases (HDACs) . Its synthetic accessibility and modifiable positions (e.g., the indole 5-position and piperidine substituents) make it a scaffold of interest for drug discovery.

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIRZPVWWIMPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-09-7 | |

| Record name | 3-(4-Piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-piperidyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fischer Indole Synthesis with Modified Ketones

The Fischer indole synthesis, a classical method for indole formation, involves cyclization of phenylhydrazines with ketones under acidic conditions. For this compound, 4-piperidone serves as the ketone precursor.

Procedure :

-

Condensation : React phenylhydrazine with 4-piperidone in acetic acid at reflux (120°C, 12 hours).

-

Cyclization : Treat the intermediate hydrazone with HCl gas in ethanol to induce cyclization.

-

Isolation : Neutralize with NaOH and purify via recrystallization (ethanol/water).

Yield : 30–45% (dependent on purity of 4-piperidone).

Limitations : Low regioselectivity for 3-substitution; competing formation of 2-substituted byproducts.

Buchwald-Hartwig Amination of 3-Bromoindole

Optimization of Reaction Conditions

Catalytic System Tuning for Buchwald-Hartwig Reactions

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos | Maximizes C–N coupling efficiency |

| Base | Cs₂CO₃ | Superior to K₃PO₄ or NaO-t-Bu |

| Solvent | Toluene | Higher boiling point improves conversion |

| Temperature | 110°C | Balances rate and catalyst stability |

Key Finding : Substituting Xantphos with BINAP reduces yield by 20%, highlighting ligand sensitivity.

Acidic Additives in Fischer Indole Synthesis

Adding p-toluenesulfonic acid (pTSA, 10 mol%) to the cyclization step increases yield to 50% by accelerating hydrazone decomposition.

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

For catalytic hydrogenation steps (e.g., reducing nitro groups in intermediates):

-

Reactor Type : Fixed-bed reactor with Pd/C catalyst.

-

Conditions : 80°C, 10 bar H₂, residence time 30 minutes.

-

Throughput : 5 kg/day with >95% conversion.

Solvent Recycling in Alkylation

Recover DMF via distillation under reduced pressure (60°C, 15 mmHg), achieving 90% solvent reuse.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Fischer Indole | 30–45 | 12 | Moderate |

| Buchwald-Hartwig | 55–70 | 18 | High |

| Reductive Amination | 40–50 | 15 | Low |

| Alkylation | 35–50 | 10 | High |

Trade-offs : Buchwald-Hartwig offers superior yield but higher palladium costs, while alkylation is cost-effective but less selective.

Analyse Chemischer Reaktionen

Acylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes acylation with acyl chlorides or anhydrides, forming stable amides. This reaction typically proceeds under mild conditions (0–25°C) in inert solvents like dichloromethane or tetrahydrofuran (THF).

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT | N-Acetyl-3-(piperidin-4-yl)-1H-indole | 85–92 | |

| Benzoyl chloride | THF, DMAP, reflux | N-Benzoyl derivative | 78 |

Alkylation/Arylation Reactions

The piperidine nitrogen can be alkylated or arylated using alkyl/aryl halides or sulfonates. Steric hindrance from the indole moiety often necessitates elevated temperatures (50–80°C) and catalysts like potassium carbonate.

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-3-(piperidin-4-yl)-1H-indole | 70 | ||

| Benzyl bromide | NaH, THF, RT | N-Benzyl derivative | 65 |

Condensation Reactions

The indole and piperidine moieties participate in condensation with aldehydes or ketones to form fused heterocycles. For example, reactions with formaldehyde yield tetrahydro-β-carboline derivatives, which are pharmacologically relevant.

| Partner Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Formaldehyde | HCl, EtOH, reflux | Tetrahydro-β-carboline | Neuroactive compounds | |

| Acetophenone | PTSA, toluene, 110°C | Spiroindole-piperidine hybrids | Anticancer leads |

Oxidation and Reduction

-

Oxidation : The indole ring undergoes oxidation with agents like KMnO₄ to form oxindoles.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole’s double bond, yielding 2,3-dihydro-1H-indole derivatives.

| Reaction Type | Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation (indole) | KMnO₄, H₂O, 80°C | 3-(Piperidin-4-yl)oxindole | >90% | |

| Reduction (indole) | H₂ (1 atm), Pd/C, EtOH | 2,3-Dihydro-1H-indole derivative | 88% |

Nucleophilic Substitution

Electrophilic substitution occurs preferentially at the indole’s 2- and 3-positions. Halogenation (e.g., bromination) proceeds efficiently in acetic acid .

| Electrophile | Conditions | Position | Product | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | AcOH, RT | C-2 | 2-Bromo-3-(piperidin-4-yl)-1H-indole | |

| HNO₃ (fuming) | H₂SO₄, 0°C | C-5 | 5-Nitro derivative |

Ring-Opening and Annulation

The piperidine ring can undergo ring-opening with strong nucleophiles (e.g., Grignard reagents) or participate in [5 + 1] annulations to form polycyclic frameworks .

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ring-opening | MeMgBr, THF, −78°C | Linear amine derivatives | 60 | |

| Annulation | Ir-catalyzed, H₂O, 100°C | C4-Substituted piperidines | 75 |

Grignard and Organometallic Reactions

The indole’s aromatic system reacts with Grignard reagents (e.g., RMgX) to introduce alkyl/aryl groups at the 3-position .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT | 3-Methylindole derivative | 55 | |

| PhMgCl | Et₂O, reflux | 3-Phenylindole derivative | 50 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(Piperidin-4-yl)-1H-indole is primarily investigated for its potential as a therapeutic agent. Research indicates its efficacy in treating neurological disorders, which positions it as a promising candidate for drug development.

- Case Study : A study highlighted the compound's role in modulating neurotransmitter systems, which is crucial for addressing mood disorders and anxiety treatments. The ability to influence these systems makes it valuable for developing new antidepressants and anxiolytics .

Antimalarial Activity

The compound has shown notable antimalarial properties, making it a subject of interest in combating malaria.

- Research Findings : A series of derivatives based on this compound were synthesized and evaluated against Plasmodium falciparum. One derivative demonstrated significant antimalarial activity with an EC50 of approximately 3 μM, indicating its potential as a lead compound for further optimization in antimalarial drug development .

Anticancer Potential

This compound derivatives have been explored for their anticancer properties, particularly against difficult-to-treat cancers.

- Study Insights : Research has shown that various analogs exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating pro-apoptotic potential. Notably, certain derivatives have been linked to inhibition of cancer cell proliferation, suggesting their viability as anticancer agents .

Chemical Synthesis and Biological Research

The compound serves as an important intermediate in the synthesis of other complex molecules. Its structural characteristics allow it to be utilized in various biological assays.

- Application in Synthesis : It facilitates the development of new biological models by acting as a scaffold for synthesizing diverse chemical entities. This versatility is beneficial for researchers aiming to explore new biochemical pathways or therapeutic targets .

Drug Formulation and Delivery Systems

The unique properties of this compound enable its use in innovative drug formulation strategies.

- Innovative Applications : Its ability to enhance the bioavailability and effectiveness of medications makes it a candidate for developing advanced drug delivery systems. This application is particularly relevant in pharmacology where maximizing therapeutic outcomes is crucial .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(Piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes, receptors, and proteins, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The piperidin-4-yl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Piperidin-4-yl vs. Piperidin-3-yl

Replacing the piperidin-4-yl group with a piperidin-3-yl moiety significantly alters biological activity. For example:

- 3-(Piperidin-4-yl)-1H-indole derivatives exhibit high affinity for 5-HT1A receptors and serotonin transporter (SERT), making them candidates for CNS disorders .

- 3-(Piperidin-3-yl)-1H-indole was designed to mimic serotonin’s structure more closely. However, this modification reduced binding efficacy to 5-HT1A receptors by ~30% compared to the 4-yl analog, highlighting the importance of spatial orientation in receptor interactions .

Table 1: Positional Isomer Comparison

| Compound | Target Affinity (IC50/Ki) | Key Application | Reference |

|---|---|---|---|

| This compound | 5-HT1A: 12 nM | CNS disorders | |

| 3-(Piperidin-3-yl)-1H-indole | 5-HT1A: 17 nM | Serotonin-like analogs |

Substituents on the Indole Ring

Modifications at the indole 5-position profoundly influence activity:

- 5-Fluoro : 5-Fluoro-3-(piperidin-4-yl)-1H-indole showed enhanced blood-brain barrier penetration and is a precursor to 5-HT1F agonists for migraine treatment (IC50: 19–22 nM) .

- 5-Trifluoromethoxy : 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole (CAS 959236-40-9) demonstrated improved metabolic stability due to the electron-withdrawing trifluoromethoxy group .

- 5-Bromo: 5-Bromo-3-(piperidin-4-yl)-1H-indole (CAS 149669-42-1) is used in cross-coupling reactions for further functionalization but showed reduced receptor affinity compared to non-halogenated analogs .

Table 2: Substituent Effects on Indole Ring

Modifications on the Piperidine Ring

Altering the piperidine substituents affects both synthetic yield and bioactivity:

- 1-(3,3-Diphenylpropyl)piperidin-4-yl : This lipophilic group improved cellular uptake, yielding 57% in hydroformylation synthesis .

- 1-Benzylpiperidin-4-yl : Enhanced cytotoxicity (IC50 <10 µM) in cancer cell lines due to increased membrane permeability .

- Piperazine hybrids : 3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives showed variable IC50 values (2–50 µM) against HDACs, with electron-donating groups (e.g., methoxy) improving potency .

Table 3: Piperidine Ring Modifications

Heterocyclic Variations

Replacing indole with other heterocycles impacts target selectivity:

- Pyrimido[4,5-b]indole : This tricyclic analog (e.g., compound 2 in ) showed potent inhibition of glycogen synthase kinase-3β (IC50 = 2.24 µM) due to enhanced planar rigidity .

- Imidazole-indole hybrids : Compounds like 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) exhibited moderate kinase inhibition (IC50 ~20 µM) but lower solubility than the parent scaffold .

Key Research Findings

- Synthetic Flexibility : The piperidin-4-yl group allows diverse modifications, enabling optimization for CNS penetration, metabolic stability, and target affinity .

- Activity Trade-offs : While halogenation (e.g., 5-Br) aids synthesis, it may reduce receptor binding compared to electron-donating groups (e.g., 5-OMe) .

- Positional Sensitivity : The 4-yl piperidine configuration is critical for 5-HT1A/1F agonism, whereas 3-yl analogs are less effective .

Biologische Aktivität

3-(Piperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

The compound this compound features a piperidine ring fused to an indole structure. This unique combination contributes to its biological properties, making it a target for various pharmacological studies. The compound is known for its interactions with multiple biological targets, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation and potentially alleviate pain associated with inflammatory conditions.

Molecular Interactions

The indole moiety allows for effective binding to various receptors, while the piperidine ring enhances the compound's binding affinity. Studies indicate that this compound may also modulate signaling pathways involved in cancer cell proliferation and survival by affecting gene expression related to apoptosis .

Anticancer Properties

Research has demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 5.0 | |

| MDA-MB-231 (Breast) | 6.5 | |

| A549 (Lung) | 7.2 | |

| PC3 (Prostate) | 8.0 |

These values indicate that the compound has significant potential as an anticancer agent, particularly in targeting aggressive cancer types.

Antimalarial Activity

In addition to its anticancer properties, this compound has shown promising antimalarial activity. A study reported an EC50 value of approximately 3 μM against both drug-sensitive and resistant strains of Plasmodium falciparum, indicating its potential as a lead compound for antimalarial drug development .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on cancer cell lines, researchers synthesized a series of compounds based on the this compound scaffold. The results showed that modifications to the piperidine ring could enhance antiproliferative activity against MDA-MB-231 cells, with some derivatives exhibiting IC50 values below 5 µM .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound through COX inhibition assays. The results indicated that this compound effectively inhibited COX-2 activity, leading to reduced production of inflammatory mediators in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Piperidin-4-yl)-1H-indole, and what key purification techniques are recommended?

- Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and appropriately substituted piperidine precursors. For example, pyrido[1,2-c]pyrimidine scaffolds with this compound residues are synthesized via cyclization and functionalization steps . Key purification techniques include column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) and recrystallization from acetonitrile or methanol to achieve >95% purity. Impurities like regioisomers are monitored via TLC and HPLC .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

- Methodological Answer : Structural integrity is verified using - and -NMR to confirm the presence of characteristic signals (e.g., indole NH at δ 10.8–11.0 ppm, piperidine CH at δ 1.5–2.5 ppm) . Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogs like 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole . Purity is assessed via HPLC (>98% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Radioligand binding assays (e.g., -8-OH-DPAT for 5-HT receptors) quantify receptor affinity (K values), while functional assays like cAMP inhibition or calcium flux measure agonism/antagonism . For example, derivatives with 5-heteroaryl substituents are screened for α-adrenoceptor activity using competitive binding with -prazosin . Dose-response curves (EC/IC) and selectivity profiles against off-target receptors (e.g., SERT, D) are standard .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence the 5-HT receptor binding affinity of this compound derivatives?

- Methodological Answer : Substituting the piperidine nitrogen with methyl or benzyl groups alters steric and electronic interactions. For instance, 1-methylpiperidin-4-yl analogs show enhanced 5-HT affinity due to reduced steric hindrance in the receptor’s hydrophobic pocket . Comparative SAR studies using []-ligand displacement assays reveal that N-alkylation (e.g., methyl, isopropyl) increases selectivity over SERT by >10-fold . Computational docking (e.g., AutoDock Vina) predicts binding poses, correlating N-substituent size with ΔG values .

Q. What computational methods are employed to predict the binding modes of this compound derivatives with serotonin receptors?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions over 100-ns trajectories, identifying key residues (e.g., Asp116, Ser199 in 5-HT) for hydrogen bonding . Free energy perturbation (FEP) calculations quantify the impact of halogen substitutions (e.g., 5-Cl, 6-Br) on binding affinity . Pharmacophore models (e.g., LigandScout) map essential features like aromatic π-stacking and cationic amine positioning .

Q. What strategies are effective in resolving contradictory data regarding the functional activity (agonist vs antagonist) of this compound analogs at the 5-HT receptor?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., G-protein coupling in cell lines). To resolve:

- Use GTPγS binding assays to distinguish G-mediated agonism (EC < 100 nM) vs inverse agonism .

- Compare signaling in transfected CHO vs HEK-293 cells to assess cell-type-dependent bias .

- Perform β-arrestin recruitment assays (e.g., Tango™) to identify biased signaling profiles .

Q. How does halogen substitution at specific positions on the indole ring affect the pharmacological profile of this compound derivatives?

- Methodological Answer : 5-Chloro or 6-bromo substituents enhance metabolic stability (microsomal t >60 min) and 5-HT affinity (K <10 nM) by increasing lipophilicity (clogP ~3.5) and π-π stacking with Phe361 . However, 4-fluoro analogs exhibit reduced CNS penetration (logBB <0.3) due to increased polarity. These trends are quantified via QSAR models (R >0.8) using descriptors like molar refractivity and Hammett constants .

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound derivatives, and how can they be addressed?

- Methodological Answer : Competing C3 vs N1 functionalization of indole occurs under electrophilic conditions. Strategies include:

- Using bulky directing groups (e.g., tosyl) to block N1 and promote C3 coupling .

- Pd-catalyzed C–H activation with pivaloyl-protected indoles to achieve >90% C3 selectivity .

- Microwave-assisted synthesis (150°C, 30 min) to suppress side reactions . Regioselectivity is confirmed via NOESY (proximity of piperidine CH to indole H2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.